molecular formula C7H14N2O2 B2478868 (2E)-1-Morpholin-4-ylacetone oxime CAS No. 92503-13-4

(2E)-1-Morpholin-4-ylacetone oxime

Cat. No. B2478868
CAS RN: 92503-13-4
M. Wt: 158.201
InChI Key: ZYZSDLUYPFRZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-Morpholin-4-ylacetone oxime (MAO) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAO is a versatile molecule that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Antifungal Activity

Research has delved into the synthesis of novel compounds containing the morpholine moiety due to its significant antifungal properties. For instance, Zhou et al. (2013) synthesized a series of compounds showing excellent antifungal activity against pathogens like Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia, surpassing the effectiveness of the control fungicide carbendazim (Zhou, Li, Zhang, & Jiang, 2013). Similarly, Qu et al. (2015) developed benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety, some of which displayed higher antifungal activity compared to carbendazim (Qu, Li, Xing, & Jiang, 2015).

Structural Studies and Pharmaceutical Applications

Morpholine derivatives have been studied for their structural characteristics and pharmaceutical relevance. Dinçer et al. (2005) examined two oxime derivatives including the morpholine groups, detailing their crystalline structures and potential in forming supramolecular structures through interactions (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005). Moreover, Kumar Rupak et al. (2016) highlighted the significant industrial importance of morpholine and its derivatives, suggesting their potential in developing therapeutics for a wide range of medical conditions due to their feasible physicochemical properties (Kumar Rupak, Vulichi, & Kapur, 2016).

Antioxidant Activity and Synthesis Methods

The antioxidant activities of morpholine derivatives have also been a subject of interest. Tapia Benavides & Rafael (2008) reported on the structural study and antioxidant activity of specific morpholine compounds, demonstrating their potential in this area (Tapia Benavides & Rafael, 2008). Palchykov & Chebanov (2019) reviewed recent advances in the synthesis of morpholines, indicating their wide applicability in natural products and biologically relevant compounds (Palchykov & Chebanov, 2019).

Anti-Cancer Potential

Recent studies have also explored the potential anti-cancer properties of morpholine derivatives. Kosmalski et al. (2022) investigated the cytotoxicity of oxime ethers containing morpholine against various cancer cell lines, identifying specific derivatives that showed promising antitumor activity (Kosmalski, Hetmann, Studzińska, Baumgart, Kupczyk, & Roszek, 2022).

properties

IUPAC Name

(NE)-N-(1-morpholin-4-ylpropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(8-10)6-9-2-4-11-5-3-9/h10H,2-6H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZSDLUYPFRZJB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-Morpholin-4-ylacetone oxime

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